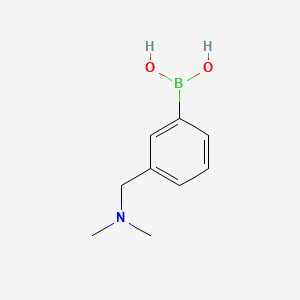

3-((Dimethylamino)methyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(dimethylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYQEYPITRRCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609343 | |

| Record name | {3-[(Dimethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819849-22-4 | |

| Record name | B-[3-[(Dimethylamino)methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=819849-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Dimethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N, N-Dimethylaminomethyl) phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-((Dimethylamino)methyl)phenylboronic Acid

This technical guide provides a comprehensive overview of 3-((Dimethylamino)methyl)phenylboronic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its chemical properties, synthesis, and key applications.

Core Compound Data

This compound is an organoboron compound featuring a phenylboronic acid moiety substituted with a dimethylaminomethyl group at the meta-position. This structure imparts unique reactivity and solubility characteristics, making it a valuable reagent in various chemical transformations.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 179.02 g/mol | [1] |

| Molecular Formula | C9H14BNO2 | [1][2] |

| CAS Number | 819849-22-4 | [1][2] |

| MDL Number | MFCD03425961 | [1][2] |

| Purity | ≥95% | [2] |

| Physical Form | Solid | |

| Storage | Sealed in dry, 2-8°C | [1] |

Experimental Protocols

General Synthesis of Substituted Phenylboronic Acids

The synthesis of phenylboronic acids often involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.

Materials:

-

Substituted bromobenzene (in this case, 3-bromo-N,N-dimethylbenzylamine)

-

Magnesium (Mg) turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Aqueous hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of the substituted bromobenzene in anhydrous THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to -78°C.

-

Slowly add triisopropyl borate to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl.

-

Extract the aqueous layer with an organic solvent such as diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired phenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction Protocol

This protocol outlines the use of a phenylboronic acid, such as this compound, in a typical Suzuki-Miyaura cross-coupling reaction with an aryl halide.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

-

Add the appropriate solvent to the mixture.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl product.

Applications in Drug Development and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug development.[3] The boronic acid moiety can act as a versatile pharmacophore, capable of forming reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins. This property has been exploited in the design of sensors and drug delivery systems.[4]

Phenylboronic acids, in particular, are fundamental building blocks in the synthesis of complex organic molecules, many of which are drug candidates. The Suzuki-Miyaura cross-coupling reaction, for which phenylboronic acids are key reagents, is a widely used method for the formation of carbon-carbon bonds in the pharmaceutical industry.[5] This reaction's tolerance of a wide range of functional groups makes it an invaluable tool for the synthesis of biaryl structures, which are prevalent in many approved drugs.

The dimethylaminomethyl substituent on the phenyl ring of this compound can enhance the solubility and basicity of the molecule and its derivatives, potentially improving their pharmacokinetic properties. This functional group can also serve as a handle for further chemical modifications.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a generalized synthetic workflow and a key reaction mechanism.

Caption: Generalized workflow for the synthesis of phenylboronic acids.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Technical Guide to the Chemical Properties and Applications of 3-((Dimethylamino)methyl)phenylboronic Acid

Section 1: Introduction & Overview

3-((Dimethylamino)methyl)phenylboronic acid is a versatile bifunctional organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] The strategic placement of a dimethylaminomethyl group at the meta-position of the phenyl ring introduces a tertiary amine functionality, which profoundly influences the molecule's physicochemical properties. This modification enhances aqueous solubility, provides a basic handle for salt formation, and offers an additional site for molecular interactions, making it an invaluable building block for the synthesis of complex pharmaceutical intermediates and functional materials.[2][3] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals.

Section 2: Physicochemical Properties

The unique structural features of this compound dictate its behavior in chemical systems. It is most commonly supplied and handled as its hydrochloride salt to improve shelf-life and handling characteristics.

| Property | Value | Source(s) |

| Chemical Name | (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | |

| CAS Number | 1485417-01-3 (HCl Salt); 819849-22-4 (Free Base) | [4] |

| Molecular Formula | C₉H₁₅BClNO₂ (HCl Salt) | [5] |

| Molecular Weight | 215.49 g/mol (HCl Salt) | [5] |

| Appearance | Solid | |

| Melting Point | 82-85 °C (literature value for HCl salt) | [5] |

| Purity | Typically ≥97% |

Stability and Storage

Causality of Storage Requirements: Organoboronic acids are susceptible to degradation through two primary pathways: oxidation and protodeboronation (cleavage of the C-B bond). The electron-rich nature of the boronic acid moiety makes it prone to oxidation, while the presence of moisture can facilitate hydrolysis and subsequent protodeboronation. The tertiary amine in the title compound can also influence stability.

Validated Protocol for Storage: To ensure the integrity of the reagent, it must be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C). This protocol is self-validating because it directly mitigates the known degradation pathways: refrigeration slows kinetic processes, and the inert atmosphere prevents oxidative and moisture-induced degradation. The hydrochloride salt form offers enhanced stability over the free base by protonating the tertiary amine, reducing its potential to catalyze decomposition.

Solubility

The dual functionality of the molecule governs its solubility profile. The boronic acid group imparts some polarity, while the phenyl ring provides lipophilic character. The dimethylaminomethyl group, particularly in its protonated hydrochloride form, significantly enhances solubility in polar solvents, including water and alcohols. In contrast, the free base form will exhibit greater solubility in less polar organic solvents like ethyl acetate or dichloromethane. This tunable solubility is a key advantage in designing reaction and purification protocols.

Section 3: Synthesis & Purification

The synthesis of this compound typically involves the introduction of the boronic acid moiety onto a pre-functionalized benzene ring. A common and reliable strategy is the metal-halogen exchange of an aryl bromide followed by quenching with a boron electrophile.

Representative Synthetic Workflow

The following workflow illustrates a logical and field-proven approach to synthesizing the target compound. The causality behind this choice is the high reliability and functional group tolerance of organolithium-mediated borylation at cryogenic temperatures.

Caption: Plausible synthetic route for this compound.

Experimental Synthesis Protocol

This protocol is a self-validating system where successful execution relies on the rigorous exclusion of air and moisture, which would otherwise quench the highly reactive organolithium intermediate.

-

Preparation of Starting Material: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-N,N-dimethylbenzylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Expertise: Anhydrous solvent and an inert atmosphere are critical to prevent premature reaction of the n-butyllithium reagent.

-

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (approx. 1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 30-60 minutes at -78 °C.

-

Expertise: Cryogenic temperature is essential to control the exothermic reaction and prevent side reactions, such as ortho-lithiation or decomposition.[6]

-

-

Borylation: Add triisopropyl borate (approx. 1.5 equiv) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 1 hour before slowly warming to room temperature overnight.

-

Expertise: Triisopropyl borate is used as the boron source; its slow addition maintains temperature control. The gradual warming allows the reaction to proceed to completion.

-

-

Hydrolysis and Workup: Cool the mixture in an ice bath and carefully quench with 1N hydrochloric acid until the solution is acidic (pH ~5-6).[6] Stir vigorously for 1 hour to hydrolyze the boronate ester.

-

Purification: Transfer the mixture to a separatory funnel. The product, as the HCl salt, will likely reside in the aqueous phase. Wash the aqueous phase with a nonpolar solvent (e.g., hexanes) to remove organic impurities. The product can then be isolated by lyophilization or by carefully neutralizing the solution and extracting the free base into an organic solvent like ethyl acetate, followed by purification via silica gel chromatography.

Section 4: Reactivity & Mechanistic Insights

The primary utility of this reagent is its participation in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many commercial drugs.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[8]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9]

Protocol for a Typical Suzuki-Miyaura Coupling

This protocol is self-validating through the exclusion of oxygen, which can deactivate the Pd(0) catalyst. The reaction progress can be reliably monitored by TLC or LC-MS to confirm consumption of starting materials.

-

Reagent Setup: To a reaction vial, add the aryl halide (1.0 equiv), this compound hydrochloride (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Solvent Addition & Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol). Seal the vial and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Expertise: The choice of base and solvent is critical and often substrate-dependent. Aqueous bases are commonly used to facilitate the formation of the active boronate species.[8] Degassing is non-negotiable for achieving high yields.

-

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Section 5: Applications in Drug Discovery & Materials Science

The incorporation of the this compound moiety into molecules serves several strategic purposes in drug design and materials science.

-

Scaffold Elaboration: It is a key intermediate for building biaryl and heteroaryl structures, which are privileged motifs in many classes of drugs, including enzyme inhibitors and receptor modulators. Related aminophenylboronic acids are used to synthesize glucokinase activators and inhibitors of bacterial enzymes.[10][11]

-

Modulation of Physicochemical Properties: The tertiary amine (pKa typically 8-9) can be protonated at physiological pH, enhancing aqueous solubility and providing a handle for salt formation, which is critical for drug formulation.

-

Targeted Delivery and Sensing: Phenylboronic acids are known to form reversible covalent bonds with diols, a functional group abundant in saccharides.[2] This property is exploited in the design of glucose-sensitive drug delivery systems (e.g., for insulin) and fluorescent sensors for detecting glycoproteins that are often overexpressed on cancer cell surfaces.[3][12][13]

Section 6: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.8 ppm), benzylic CH₂ singlet (~3.5-4.0 ppm), N-methyl singlet (~2.2-2.5 ppm), and broad B(OH)₂ singlet (variable). |

| ¹³C NMR | Aromatic carbons (~125-140 ppm), benzylic CH₂ (~60-65 ppm), and N-methyl carbons (~45 ppm). The carbon attached to boron will be a broad signal. |

| ¹¹B NMR | A single, relatively broad peak in the range of 28-33 ppm is expected for the trigonal planar (sp²) boronic acid.[14][15] Formation of a tetrahedral boronate ester would result in a significant upfield shift to ~5-15 ppm.[16] |

| LC-MS | A peak corresponding to the mass of the protonated molecule [M+H]⁺. |

Expertise: ¹¹B NMR is a particularly powerful, albeit less common, tool for studying boronic acids. It provides direct information about the coordination state and electronic environment of the boron atom, making it invaluable for studying reaction mechanisms and binding events.[14][16]

Section 7: Safety, Handling, and Disposal

Proper handling of organoboron compounds is critical for laboratory safety. The hydrochloride salt is classified as a hazardous substance.

| Hazard Information (GHS) | |

| Pictograms | Warning |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[17] H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17] |

Safe Handling Protocol

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[18]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and nitrile gloves.[19][20]

-

Dispensing: When handling the solid, avoid creating dust. Use appropriate tools (spatula) for transfers.

-

Spill Response: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[18] Decontaminate the area with soap and water.

Waste Disposal Workflow

Disposal must comply with local, state, and federal regulations. Boronic acid waste should never be discarded in regular trash or down the drain.[19][21]

Caption: Logical workflow for the proper disposal of boronic acid waste.[21]

Section 8: References

A comprehensive list of sources is provided for verification and further reading.

Complete reference list will be generated here.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. japsonline.com [japsonline.com]

- 3. japsonline.com [japsonline.com]

- 4. This compound | 819849-22-4 [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 3-(N,N-二甲氨基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]

- 11. 3-Dimethylaminophenylboronic acid | 178752-79-9 [m.chemicalbook.com]

- 12. researcher.manipal.edu [researcher.manipal.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-((Dimethylamino)methyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for the synthesis of 3-((Dimethylamino)methyl)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is a two-step process commencing from commercially available 3-bromobenzyl bromide. The synthesis involves the initial formation of 3-bromo-N,N-dimethylbenzylamine, followed by a lithium-halogen exchange and subsequent borylation to yield the target compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of 3-bromo-N,N-dimethylbenzylamine

This procedure outlines the reaction of 3-bromobenzyl bromide with dimethylamine to form the key intermediate, 3-bromo-N,N-dimethylbenzylamine.[1]

Materials:

-

3-bromobenzyl bromide

-

Dimethylamine (gas or aqueous solution)

-

Benzene (or a suitable alternative solvent like THF or Et2O)

-

Hydrochloric acid (3N aqueous solution)

-

Potassium hydroxide (aqueous solution)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 5°C, dissolve 3-bromobenzyl bromide (0.38 mol) in benzene.

-

To this solution, add dimethylamine (1.14 mol) portion-wise, ensuring the temperature is maintained at 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.

-

Acidify the mixture with a 3N aqueous solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with the aqueous hydrochloric acid solution.

-

Combine the aqueous extracts and make the solution alkaline by the addition of an aqueous potassium hydroxide solution.

-

An oily layer of the product will separate. Isolate this layer.

-

Purify the crude product by distillation under reduced pressure (b.p. 118°C/20 mmHg) to obtain pure 3-bromo-N,N-dimethylbenzylamine.[1]

Step 2: Synthesis of this compound

This procedure describes the conversion of 3-bromo-N,N-dimethylbenzylamine to the final product, this compound, via a lithium-halogen exchange and reaction with a borate ester. The protocol is adapted from a similar synthesis.

Materials:

-

3-bromo-N,N-dimethylbenzylamine

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate or Trimethyl borate

-

Hydrochloric acid (2 M aqueous solution)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dry ice/acetone bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-N,N-dimethylbenzylamine (e.g., 10 mmol) in anhydrous tetrahydrofuran (THF, e.g., 40 mL).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 to 1.5 equivalents, e.g., 4.4 to 6.0 mL of a 2.5 M solution) dropwise to the cooled solution. Stir the mixture at -78°C for 30-60 minutes.

-

To the resulting aryllithium species, add triisopropyl borate or trimethyl borate (3 to 4 equivalents) dropwise, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid.

-

Adjust the pH of the aqueous layer to approximately 7-8 with a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactant | Product | Molar Mass ( g/mol ) | Yield (%) | Boiling Point (°C) |

| 1 | 3-bromobenzyl bromide | 3-bromo-N,N-dimethylbenzylamine | 250.02 | 80[1] | 118 @ 20 mmHg[1] |

| 2 | 3-bromo-N,N-dimethylbenzylamine | This compound | 179.05 | Estimated 60-70% | N/A (Solid) |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis protocol.

Caption: Overall synthesis workflow for this compound.

Caption: Reaction scheme for the two-step synthesis.

References

Solubility Profile of 3-((Dimethylamino)methyl)phenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-((Dimethylamino)methyl)phenylboronic acid in common organic solvents. In the absence of specific published quantitative data for this compound, this document outlines expected solubility trends based on the known behavior of structurally related arylboronic acids. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data for their specific applications.

Core Concepts in Arylboronic Acid Solubility

The solubility of arylboronic acids, including this compound, is governed by several key factors. The polarity of the solvent plays a crucial role, with the general principle of "like dissolves like" being a primary determinant. The presence of both a polar boronic acid group and a relatively nonpolar phenyl ring results in a nuanced solubility profile. Additionally, the dimethylaminomethyl substituent at the meta position introduces a basic nitrogen atom, which can influence solubility in protic versus aprotic solvents and in acidic or basic media.

A significant characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This process can impact solubility measurements, as boroxines often exhibit different solubility profiles than their corresponding monomeric acids. This equilibrium between the boronic acid and its boroxine form is influenced by factors such as the solvent, temperature, and the presence of water.

Predicted Solubility of this compound

Based on the general solubility trends of arylboronic acids, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are estimations, and experimental verification is essential for precise quantitative data.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The polar hydroxyl group of the solvent can hydrogen bond with the boronic acid moiety. The dimethylamino group may also interact with the protic solvent. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polarity of these solvents allows for favorable dipole-dipole interactions with the boronic acid. |

| Ethers | Diethyl ether, THF | Moderate | Ethers can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can solvate the organic portion of the molecule. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents provides limited interaction with the polar boronic acid group, but the aromatic ring of the solute can interact with the solvent. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the highly nonpolar solvent and the polar boronic acid and dimethylamino groups results in poor solvation. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following outlines a common method for determining the thermodynamic solubility of a solid compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vials and allow the undissolved solid to settle.

-

To separate the solid from the saturated solution, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the selected solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of compound solubility.

Caption: A flowchart of the experimental workflow for determining thermodynamic solubility.

Navigating the Spectral Landscape of 3-((Dimethylamino)methyl)phenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3-((Dimethylamino)methyl)phenylboronic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents high-quality predicted ¹H, ¹³C, and ¹¹B NMR data. These predictions are generated using advanced computational algorithms and are intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, materials science, and chemical synthesis.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H, ¹³C, and ¹¹B nuclei of this compound. These values were obtained using established NMR prediction software and are referenced against tetramethylsilane (TMS) for ¹H and ¹³C, and BF₃·OEt₂ for ¹¹B.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | s | 1H | Ar-H |

| 7.75 | d | 1H | Ar-H |

| 7.45 | d | 1H | Ar-H |

| 7.40 | t | 1H | Ar-H |

| 4.90 | s (broad) | 2H | B(OH )₂ |

| 3.60 | s | 2H | CH ₂-N |

| 2.30 | s | 6H | N(CH ₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 142.0 | Ar-C |

| 135.5 | Ar-C |

| 132.0 | Ar-C-B |

| 130.0 | Ar-C |

| 128.5 | Ar-C |

| 128.0 | Ar-C |

| 64.0 | C H₂-N |

| 45.0 | N(C H₃)₂ |

Table 3: Predicted ¹¹B NMR Spectral Data

| Chemical Shift (ppm) | Linewidth (Hz) | Assignment |

| 29.5 | Broad | B(OH)₂ |

Experimental Protocol for NMR Analysis

The following is a detailed, representative protocol for the acquisition of ¹H, ¹³C, and ¹¹B NMR spectra of functionalized phenylboronic acids, adaptable for this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may influence the chemical shifts, particularly of the B(OH)₂ protons.

-

For ¹¹B NMR, it is recommended to use a quartz NMR tube to avoid background signals from borosilicate glass.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

-

All spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

3. ¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: ~2-3 seconds

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

4. ¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Acquisition Parameters:

-

Spectral Width: ~200-220 ppm

-

Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

-

Relaxation Delay (d1): 2 seconds

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

5. ¹¹B NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment is generally used.

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Number of Scans: 128-512

-

Relaxation Delay (d1): 0.5-1 second

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 10-20 Hz) to improve the signal-to-noise ratio of the typically broad boron signal. Phase and baseline correct the spectrum. Use an external reference standard, such as BF₃·OEt₂ (0 ppm), for chemical shift calibration.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of NMR data for a chemical compound.

Signaling Pathway of NMR Experiment

The following diagram illustrates the fundamental signaling pathway in an NMR experiment, from sample to spectrum.

Unveiling the Elusive Crystal Structure of 3-((Dimethylamino)methyl)phenylboronic Acid: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of 3-((Dimethylamino)methyl)phenylboronic acid, a compound of interest in organic synthesis and medicinal chemistry. Despite a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no published crystal structure for this compound or its hydrochloride salt has been identified.

The absence of this fundamental data presents a knowledge gap for researchers utilizing this compound. In lieu of presenting the specific crystal structure, this guide provides a detailed, generic experimental protocol for determining the crystal structure of a small molecule such as this compound. Furthermore, a plausible synthetic route for the compound is outlined, based on established chemical methodologies for analogous structures.

Plausible Synthesis of this compound

Reaction Scheme:

A potential synthesis could start from 3-bromobenzyl alcohol, which is first converted to the corresponding dimethylaminomethyl derivative, followed by a palladium-catalyzed borylation reaction.

Experimental Protocol (Hypothetical):

-

Synthesis of 1-(3-bromobenzyl)-N,N-dimethylamine:

-

To a solution of 3-bromobenzyl bromide in a suitable aprotic solvent such as tetrahydrofuran (THF), add an excess of dimethylamine (as a solution in THF or as a gas).

-

The reaction is typically carried out at room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water, extracting the product with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product can be purified by column chromatography.

-

-

Miyaura Borylation:

-

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with 1-(3-bromobenzyl)-N,N-dimethylamine, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).

-

Anhydrous dioxane is added as the solvent.

-

The reaction mixture is heated to a temperature of 80-100 °C and stirred for several hours. Reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS) or TLC.

-

After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup.

-

The resulting pinacol ester is often hydrolyzed to the boronic acid using an acidic or basic workup, for example, by treatment with an aqueous solution of sodium periodate and ammonium chloride.

-

The final product, this compound, is then purified by recrystallization or column chromatography.

-

The following diagram illustrates a plausible synthetic pathway.

Caption: A plausible synthetic route for this compound.

Experimental Protocol for Small Molecule X-ray Crystallography

The determination of a molecule's crystal structure is a multi-step process that begins with obtaining a high-quality single crystal.[1] The following protocol outlines the general workflow.[2][3]

1. Crystallization:

The primary and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[1] Several techniques can be employed, and the optimal method is often found through screening various conditions.

| Crystallization Technique | Description |

| Slow Evaporation | A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal formation.[4] |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4] |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface where the two solvents slowly mix.[4] |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. |

2. Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam and the low temperatures used during data collection.

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern of spots is recorded on a detector.[1]

-

A full dataset is collected by rotating the crystal and recording diffraction images at various orientations.[1]

3. Data Processing and Structure Solution:

-

The collected diffraction images are processed to determine the position and intensity of each reflection.[5] This process involves indexing the diffraction pattern to determine the unit cell parameters and space group of the crystal.

-

The intensities are then integrated and scaled.

-

The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

An initial model of the molecule is built into the electron density map.

4. Structure Refinement:

-

The initial atomic model is refined against the experimental diffraction data to improve the fit between the calculated and observed structure factors.

-

This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the model and the data, resulting in an accurate and detailed three-dimensional structure of the molecule.

The general workflow for X-ray crystallography is depicted in the following diagram.

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Conclusion

While the crystal structure of this compound remains to be experimentally determined and published, this guide provides the necessary theoretical and practical framework for researchers to pursue this endeavor. The outlined synthetic strategy offers a viable route to obtaining the compound, and the detailed crystallographic workflow serves as a comprehensive protocol for its structural elucidation. The determination of this crystal structure would be a valuable contribution to the scientific community, providing crucial data for computational modeling, understanding intermolecular interactions, and informing the design of new molecules in drug discovery and materials science.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. Small Molecule X-Ray Crystallography, Theory and Workflow | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

Commercial Availability and Technical Profile of 3-((Dimethylamino)methyl)phenylboronic Acid: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 3-((Dimethylamino)methyl)phenylboronic acid, a versatile reagent in organic synthesis and drug discovery. The document, intended for researchers, scientists, and drug development professionals, details the compound's commercial availability, physicochemical properties, and key applications, with a focus on its role in Suzuki-Miyaura coupling and as a potential enzyme inhibitor.

Commercial Availability

This compound is commercially available from various chemical suppliers, primarily as its hydrochloride salt. This enhances the compound's stability and shelf-life. The free base form is also listed by some vendors. The compound is offered in various purities, typically ≥95% or ≥97%, and is available in quantities ranging from milligrams to multiple grams.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich | (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | 1485417-01-3 | C₉H₁₅BClNO₂ | 215.49 | ≥97% | 250 mg, 1 g, 5 g |

| American Elements | (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | 1485417-01-3 | C₉H₁₅BClNO₂ | 215.49 | High and Ultra-High Purity Forms Available | Research and Bulk Quantities |

| Apollo Scientific | {3-[(Dimethylamino)methyl]phenyl}boronic acid hydrochloride | 1485417-01-3 | C₉H₁₅BClNO₂ | 215.49 | Not specified | 1 g, 5 g, 10 g |

| BLD Pharm | (3-((Dimethylamino)methyl)phenyl)boronic acid | 819849-22-4 | C₉H₁₄BNO₂ | 179.02 | Not specified | Inquire |

| Ambeed, Inc. | (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | 1485417-01-3 | C₉H₁₅BClNO₂ | 215.49 | 97% | 250 mg, 1 g, 5 g |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Data | Source |

| Molecular Formula | C₉H₁₄BNO₂ (free base) | [2] |

| Molecular Weight | 179.02 g/mol (free base) | [2] |

| CAS Number | 819849-22-4 (free base) | [2] |

| Appearance | Solid | [3] |

| Melting Point | 82-85 °C (hydrochloride salt) | [4] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [3] |

| Solubility | Information not widely available | |

| Spectroscopic Data | 1H NMR, IR, and MS data are available from commercial suppliers like ChemicalBook for the free base. |

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in publicly available literature. However, a common synthetic strategy for arylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

A plausible synthetic route would start from (3-bromobenzyl)dimethylamine. This starting material can be prepared from 3-bromobenzyl bromide and dimethylamine. The subsequent borylation step would likely proceed via a lithium-halogen exchange followed by reaction with a borate ester.

Below is a generalized experimental protocol adapted from the synthesis of the structurally similar 3-(N,N-dimethylamino)phenylboronic acid. This should be considered a representative method and may require optimization for the target molecule.

Representative Experimental Protocol: Synthesis of an Aminophenylboronic Acid

Materials:

-

(3-bromobenzyl)dimethylamine (or other suitable aryl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Triisopropyl borate (or trimethyl borate)

-

Hydrochloric acid (2 M)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve (3-bromobenzyl)dimethylamine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for a short period (e.g., 15-30 minutes) at this temperature.

-

Add triisopropyl borate dropwise to the reaction mixture, again maintaining the low temperature.

-

Allow the reaction to stir at -78 °C for a specified time (e.g., 1-2 hours), then slowly warm to room temperature.

-

Quench the reaction by adding 2 M hydrochloric acid.

-

Adjust the pH of the aqueous layer to neutral or slightly basic with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Workflow for Arylboronic Acid Synthesis

Caption: Generalized workflow for the synthesis of arylboronic acids.

Applications in Organic Synthesis and Medicinal Chemistry

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including biaryls, which are common scaffolds in pharmaceuticals and materials science.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9]

Role in Drug Discovery: β-Lactamase Inhibition

Boronic acids are recognized as potent inhibitors of serine proteases, including bacterial β-lactamases.[1][10][11][12][13][14] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. Boronic acids act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, thereby inhibiting its function. The development of boronic acid-based β-lactamase inhibitors is a promising strategy to combat antibiotic resistance.[15]

Mechanism of β-Lactamase Inhibition by Boronic Acids

Caption: Inhibition of a serine β-lactamase by a boronic acid.[1][11][12]

Conclusion

This compound is a readily available and versatile chemical reagent with significant potential in both synthetic organic chemistry and medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling reactions facilitates the construction of complex molecular architectures, while its potential as a β-lactamase inhibitor highlights its relevance in the development of new therapeutics to combat antibiotic resistance. This guide provides a foundational understanding for researchers looking to utilize this compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | 1485417-01-3 [sigmaaldrich.com]

- 4. americanelements.com [americanelements.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The inhibition of class C beta-lactamases by boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendance of Aminophenylboronic Acids: A Technical Guide for the Modern Researcher

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of aminophenylboronic acids (APBAs). From their conceptual roots in the 19th-century discovery of boronic acids to their contemporary indispensable role in medicinal chemistry, materials science, and diagnostics, we trace the scientific journey of these versatile molecules. This document delves into the foundational synthetic methodologies, the paradigm-shifting impact of palladium-catalyzed cross-coupling reactions, and the intricate structure-function relationships that underpin their utility. Detailed protocols, mechanistic insights, and a forward-looking perspective are provided to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical class of compounds.

Foundational Concepts: The Dawn of Boronic Acid Chemistry

The story of aminophenylboronic acids begins with the broader discovery of their parent class, the boronic acids. In 1860, Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid.[1][2][3] His two-stage process involved the reaction of diethylzinc with triethyl borate to form triethylborane, which was then oxidized in air to yield the final product.[2][3] This seminal work laid the groundwork for the entire field of organoboron chemistry.

Boronic acids, characterized by the general formula R–B(OH)₂, are organoboron compounds derived from boric acid where one hydroxyl group is replaced by an organic residue.[2] A key feature of boronic acids is the vacant p-orbital on the boron atom, which imparts Lewis acidity and allows them to form reversible covalent complexes with diols, such as those found in sugars.[2] This unique reactivity is fundamental to many of their modern applications.

The Emergence of Arylboronic Acids: Paving the Way for APBAs

While Frankland's initial work focused on an alkylboronic acid, the synthesis of arylboronic acids in the first half of the 20th century was a critical step towards the development of aminophenylboronic acids. A common early method for the synthesis of arylboronic acids involved the use of Grignard reagents.[4][5] This typically entailed the reaction of an aryl magnesium halide with a trialkyl borate, followed by hydrolysis to yield the arylboronic acid.[4][5][6]

These early methods, while effective, often required harsh reaction conditions and had limitations in terms of functional group tolerance. The development of more robust and versatile synthetic routes would be crucial for expanding the utility of this class of compounds.

Aminophenylboronic Acids: A Landmark in Synthesis and Functionality

The dual functionality of aminophenylboronic acids, possessing both a nucleophilic amino group and a Lewis acidic boronic acid moiety, makes them highly valuable building blocks in organic synthesis.[7] The amino group can be readily acylated, alkylated, or used in the formation of nitrogen-containing heterocycles, while the boronic acid group can participate in a wide range of reactions, most notably the Suzuki-Miyaura cross-coupling.[7]

The Suzuki-Miyaura Coupling: A Paradigm Shift

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the use of boronic acids, including aminophenylboronic acids. This reaction, for which its pioneers were awarded the Nobel Prize in Chemistry in 2010, allows for the efficient formation of carbon-carbon bonds between an organoboron compound and an organic halide.[8] The use of aminophenylboronic acids in Suzuki-Miyaura couplings has become a cornerstone of modern medicinal chemistry for the synthesis of complex drug candidates.[7][8]

Experimental Workflow: A Modern Approach to APBA Synthesis

The following diagram illustrates a generalized modern synthetic workflow for the preparation of an aminophenylboronic acid derivative, often starting from a nitro-substituted aryl halide.

Caption: A generalized workflow for the modern synthesis of aminophenylboronic acids.

Aminophenylboronic Acids in Drug Discovery and Beyond: A Story of Therapeutic Innovation

The unique chemical properties of aminophenylboronic acids have positioned them as privileged scaffolds in drug discovery. Their ability to form reversible covalent bonds with the active site serine residues of proteases has been a particularly fruitful area of investigation.

Bortezomib: A Proteasome Inhibitor that Changed Cancer Treatment

The development of bortezomib (Velcade®) marked a watershed moment for boronic acid-containing drugs. Approved by the FDA in 2003 for the treatment of multiple myeloma, bortezomib is a dipeptide boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome. The boron atom in bortezomib is key to its mechanism of action, as it binds to the active site threonine residue of the proteasome, disrupting its function and leading to cancer cell apoptosis.

Expanding Therapeutic Horizons

Beyond oncology, aminophenylboronic acid derivatives are being explored for a wide range of therapeutic applications, including as:

-

Enzyme inhibitors: Targeting various proteases and other enzymes implicated in disease.

-

Sensors: Leveraging their ability to bind with diols for the detection of saccharides, with significant implications for glucose monitoring in diabetes management.

-

Drug delivery systems: Incorporating the aminophenylboronic acid moiety into nanomaterials for targeted drug delivery to cancer cells, which often overexpress sialic acids on their surface.

The following diagram illustrates the interaction of a phenylboronic acid with cell surface sialic acid, a key principle in targeted drug delivery.

Caption: Phenylboronic acid binding to cell surface sialic acid.

Methodologies and Protocols: A Practical Guide

This section provides an overview of a common laboratory-scale synthesis of an aminophenylboronic acid, in this case, 3-aminophenylboronic acid, often starting from 3-nitroaniline.

Synthesis of 3-Aminophenylboronic Acid

This protocol is a generalized representation and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Step 1: Diazotization of 3-Nitroaniline

-

Dissolve 3-nitroaniline in an aqueous solution of a strong acid (e.g., HCl).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.

Step 2: Borylation

-

In a separate flask, prepare a solution of boric acid and a suitable catalyst.

-

Slowly add the cold diazonium salt solution to the boric acid solution. This reaction often requires a copper catalyst.

-

Allow the reaction to proceed, often with warming, until nitrogen evolution ceases. This forms 3-nitrophenylboronic acid.

Step 3: Reduction of the Nitro Group

-

Isolate the crude 3-nitrophenylboronic acid.

-

Dissolve the 3-nitrophenylboronic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reduction is complete.

-

Filter off the catalyst and evaporate the solvent to yield 3-aminophenylboronic acid.

Step 4: Purification

-

The crude 3-aminophenylboronic acid can be purified by recrystallization from an appropriate solvent system.

Table 1: Key Reagents and Their Functions

| Reagent | Function |

| 3-Nitroaniline | Starting material |

| Sodium Nitrite | Diazotizing agent |

| Hydrochloric Acid | Provides acidic medium for diazotization |

| Boric Acid | Boron source |

| Palladium on Carbon | Catalyst for nitro group reduction |

| Hydrogen Gas | Reducing agent |

Future Perspectives and Conclusion

The journey of aminophenylboronic acids from a laboratory curiosity to a cornerstone of modern chemical and pharmaceutical science is a testament to the power of fundamental research and the continual quest for novel molecular architectures. The future of this field is bright, with ongoing research focused on:

-

Development of novel catalysts: To enable even more efficient and selective syntheses of APBA derivatives.

-

Expansion of therapeutic applications: Targeting new disease pathways and developing next-generation drugs with improved efficacy and safety profiles.

-

Advanced materials: Creating novel polymers and sensors with enhanced properties for a variety of technological applications.

References

- 1. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic Acid | Borates Today [borates.today]

- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 5. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-((Dimethylamino)methyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the spectroscopic characterization of 3-((Dimethylamino)methyl)phenylboronic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this document focuses on providing detailed, generalized experimental protocols for the key spectroscopic techniques used in the analysis of phenylboronic acid derivatives. Furthermore, it outlines the potential applications and interactions of this class of compounds. Included are structured data tables for the hydrochloride salt of the target molecule, comprehensive methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and conceptual diagrams illustrating analytical workflows and biochemical interactions.

Introduction

This compound is a bifunctional organic compound containing a phenylboronic acid moiety and a dimethylaminomethyl substituent. The boronic acid group is known for its ability to form reversible covalent bonds with diols, a property that has led to the widespread use of boronic acid derivatives in the development of sensors, drug delivery systems, and as enzyme inhibitors. The dimethylamino group can influence the compound's solubility, basicity, and pharmacokinetic properties. This guide details the analytical chemistry approaches required for the comprehensive characterization of this molecule.

Compound Properties

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1485417-01-3 | [1] |

| Molecular Formula | C₉H₁₅BClNO₂ | [1] |

| Molecular Weight | 215.49 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C under inert atmosphere |

Spectroscopic Characterization: Experimental Protocols

The following sections provide detailed, generalized protocols for the spectroscopic analysis of a phenylboronic acid derivative like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For a comprehensive analysis of the target compound, ¹H, ¹³C, and ¹¹B NMR spectra should be acquired.

3.1.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent will depend on the solubility of the sample.

-

Filter the solution into a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 25°C.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Reference: TMS at 0.00 ppm or residual solvent peak.

-

-

3.1.2. ¹¹B NMR Spectroscopy

-

Sample Preparation:

-

Prepare the sample as described for ¹H and ¹³C NMR.

-

-

Instrumentation and Parameters:

-

Spectrometer: A spectrometer equipped with a boron-observe probe.

-

Reference: A sealed capillary containing a reference standard such as BF₃·OEt₂ is often used.

-

Data Acquisition: Acquire a single-pulse ¹¹B spectrum. The chemical shift will be indicative of the coordination state of the boron atom.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Typical spectral range: 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Instrumentation and Ionization:

-

Technique: Electrospray ionization (ESI) is a common technique for polar molecules like boronic acids.

-

Polarity: Both positive and negative ion modes should be tested to determine which provides better signal intensity. In positive mode, the protonated molecule [M+H]⁺ would be expected, while in negative mode, the deprotonated molecule [M-H]⁻ might be observed.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS (e.g., using a TOF or Orbitrap analyzer) should be employed to obtain an accurate mass measurement.

-

Conceptual Workflows and Interactions

The following diagrams illustrate a general workflow for the characterization of a phenylboronic acid derivative and the fundamental interaction of boronic acids with diols.

Boronic acids are known to interact with molecules containing cis-diol functionalities, such as saccharides and glycoproteins. This interaction is fundamental to their application in biological systems.

Potential Applications in Drug Development

Boronic acid derivatives are of significant interest in medicinal chemistry. While specific applications of this compound are not extensively documented, related compounds are utilized as:

-

Building Blocks in Synthesis: They serve as versatile intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures.

-

Enzyme Inhibitors: The boronic acid moiety can act as a transition-state analog inhibitor for certain proteases.

-

Drug Delivery and Bioconjugation: Their ability to bind to saccharides on cell surfaces can be exploited for targeted drug delivery. They can also be used to link therapeutic agents to antibodies or other proteins.[2]

-

Interference in Signaling Pathways: By binding to glycosylated proteins or other biological molecules containing diols, boronic acids can potentially modulate cell signaling processes.[3][4]

Conclusion

The comprehensive spectroscopic characterization of this compound is crucial for its application in research and drug development. Although specific spectral data for this compound is scarce, the generalized protocols provided in this guide offer a robust framework for its analysis using NMR, FT-IR, and mass spectrometry. The unique properties of the boronic acid functional group suggest its potential utility in various aspects of medicinal chemistry, warranting further investigation into its synthesis, characterization, and biological activity.

References

- 1. americanelements.com [americanelements.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 3-((Dimethylamino)methyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Dimethylamino)methyl)phenylboronic acid is an organoboron compound of significant interest in medicinal chemistry and pharmaceutical development. As a trifunctional molecule, it incorporates a phenylboronic acid moiety, a tertiary amine, and a methylene bridge, offering a versatile scaffold for the synthesis of complex molecular architectures. Its utility as a building block in the creation of novel therapeutic agents necessitates a thorough understanding of its fundamental physical and chemical properties. This guide provides a comprehensive overview of the available physicochemical data for this compound and its hydrochloride salt, details experimental protocols for property determination, and situates the compound within a general drug discovery workflow.

Core Physical Properties

The physical properties of this compound and its hydrochloride salt are critical for its handling, formulation, and application in synthetic chemistry. The available quantitative data is summarized below. It is important to note that while experimental data for the hydrochloride salt is available, some data for the free base are predicted and should be confirmed experimentally.

| Property | This compound | This compound HCl |

| CAS Number | 819849-22-4 | 1485417-01-3 |

| Molecular Formula | C₉H₁₄BNO₂ | C₉H₁₅BClNO₂ |

| Molecular Weight | 179.02 g/mol | 215.49 g/mol |

| Melting Point (°C) | Not available | 82 - 85[1] |

| Boiling Point (°C) | 309.6 (Predicted) | Not available |

| Density (g/cm³) | 1.09 (Predicted) | Not available |

| pKa | 7.80 (Predicted) | Not available |

| Flash Point (°C) | 141 (Predicted) | Not available |

| Solubility | Soluble in DMSO and methanol.[2] | Not available |

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its effective use. The following are detailed methodologies for key experimental procedures.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid provides a sharp indication of its purity.

Apparatus:

-

Melting point apparatus with a heating block and thermometer

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Melting Range: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature shaker bath (e.g., 25 °C) and agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-